molecular formula C17H17NO4 B2468701 4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde CAS No. 726151-45-7

4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde

Cat. No.: B2468701
CAS No.: 726151-45-7
M. Wt: 299.326
InChI Key: VUZJGTKCIXGAGD-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde (CAS: 726151-45-7) is a benzaldehyde derivative featuring a 4-tert-butylphenoxy group at the 4-position and a nitro group (-NO₂) at the 3-position of the aromatic ring . The tert-butyl group is a bulky, lipophilic substituent that enhances membrane permeability and metabolic stability, while the nitro group is electron-withdrawing, influencing reactivity and electronic distribution. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly in the development of enzyme inhibitors and antimicrobial agents.

Properties

IUPAC Name

4-(4-tert-butylphenoxy)-3-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-17(2,3)13-5-7-14(8-6-13)22-16-9-4-12(11-19)10-15(16)18(20)21/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZJGTKCIXGAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Synthetic Challenges

The molecular structure of 4-(4-tert-butylphenoxy)-3-nitrobenzaldehyde ($$C{17}H{17}NO_4$$) comprises a benzaldehyde core with two critical substituents: a 3-nitro group and a 4-(4-tert-butylphenoxy) ether linkage . The tert-butylphenoxy moiety introduces steric bulk, while the nitro group confers electron-withdrawing characteristics, influencing reactivity in subsequent transformations. Key challenges in synthesis include:

  • Regioselective nitration to position the nitro group at the meta position relative to the aldehyde.
  • Ether bond formation between the benzaldehyde derivative and 4-tert-butylphenol without side reactions.
  • Purification of intermediates due to the compound’s low solubility in polar solvents.

Primary Synthetic Routes and Mechanistic Insights

Nitration Followed by Nucleophilic Aromatic Substitution

This two-step approach is the most widely documented method for synthesizing nitro-aromatic ethers.

Step 1: Nitration of 4-Fluorobenzaldehyde

4-Fluorobenzaldehyde undergoes nitration using a mixture of concentrated nitric acid ($$HNO3$$) and sulfuric acid ($$H2SO_4$$) at 0–5°C. The fluorine atom acts as a meta-directing group, yielding 3-nitro-4-fluorobenzaldehyde with >85% regioselectivity.

Reaction Conditions:

  • Nitrating agent: $$HNO3/H2SO_4$$ (1:3 v/v)
  • Temperature: 0–5°C (prevents di-nitration)
  • Time: 2–4 hours
Step 2: Etherification via Nucleophilic Substitution

3-Nitro-4-fluorobenzaldehyde reacts with 4-tert-butylphenol in the presence of a base (e.g., $$K2CO3$$) to form the target compound. The fluoride leaving group is displaced by the phenoxide ion under mild conditions.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Base: $$K2CO3$$ (2.5 equiv)
  • Temperature: 80–100°C
  • Time: 12–24 hours

Mechanism:

  • Deprotonation of 4-tert-butylphenol by $$K2CO3$$ generates a phenoxide ion.
  • Nucleophilic attack on the electron-deficient aromatic ring at the para position to the nitro group.
  • Elimination of fluoride ion to form the ether bond.

Mitsunobu Reaction for Ether Synthesis

An alternative route employs the Mitsunobu reaction to couple 3-nitro-4-hydroxybenzaldehyde with 4-tert-butylphenol. This method avoids harsh nitration conditions but requires a protected aldehyde group.

Procedure:

  • Protection of Aldehyde: Convert 4-hydroxybenzaldehyde to its acetal derivative using ethylene glycol and $$p$$-TsOH.
  • Nitration: Nitrate the protected intermediate at the meta position.
  • Mitsunobu Coupling: React the nitrated intermediate with 4-tert-butylphenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine ($$PPh_3$$).
  • Deprotection: Remove the acetal group via acidic hydrolysis (e.g., $$HCl/H_2O$$).

Advantages:

  • Higher functional group tolerance.
  • Avoids regioselectivity issues in nitration.

Disadvantages:

  • Multiple protection/deprotection steps reduce overall yield (~60–70%).

Comparative Analysis of Synthetic Methods

Parameter Nitration-Substitution Route Mitsunobu Route
Yield 75–85% 60–70%
Reaction Steps 2 4
Regioselectivity Control High (meta-directing F) Moderate (dependent on nitration)
Cost Low (common reagents) High (DEAD, $$PPh_3$$)
Scalability Industrial-scale feasible Limited to lab-scale

Optimization Strategies and Troubleshooting

Enhancing Nitration Efficiency

  • Mixed Acid Ratio: A $$HNO3/H2SO_4$$ ratio of 1:3 minimizes di-nitration byproducts.
  • Temperature Control: Maintaining temperatures below 5°C prevents oxidative degradation of the aldehyde group.

Improving Etherification Yield

  • Solvent Selection: Polar aprotic solvents (e.g., DMSO) enhance phenoxide nucleophilicity.
  • Catalytic Additives: Crown ethers (e.g., 18-crown-6) improve $$K2CO3$$ solubility, accelerating reaction rates.

Purification Techniques

  • Column Chromatography: Silica gel with hexane/ethyl acetate (7:3) eluent resolves the target compound from unreacted phenol.
  • Recrystallization: Dissolve crude product in hot ethanol and cool to −20°C for crystal formation.

Spectroscopic Characterization Data

Technique Key Observations
IR (KBr) 1685 cm$$^{-1}$$ (C=O stretch), 1520 cm$$^{-1}$$ (NO$$_2$$)
$$^1$$H NMR δ 10.0 (s, 1H, CHO), 8.2 (d, 1H, Ar-H), 7.8 (s, 1H, Ar-H)
$$^13$$C NMR δ 190.1 (CHO), 155.2 (C-O), 148.9 (NO$$_2$$)
MS (ESI) m/z 299.32 [M+H]$$^+$$ (calc. 299.32)

Industrial Applications and Derivatives

This compound serves as a precursor for:

  • Schiff Bases: Condensation with amines yields ligands for metal coordination complexes (e.g., antimicrobial agents).
  • Pharmaceutical Intermediates: Reduction of the nitro group produces aminobenzaldehyde derivatives used in antiviral drug synthesis.

Chemical Reactions Analysis

Aldol Condensation Reactions

The aldehyde group facilitates Wittig olefination reactions with stabilized ylides. A representative procedure using 3,4,5-trimethoxybenzyltriphenylphosphonium bromide demonstrates:

ReactantConditionsProduct YieldIsomeric Ratio (Z:E)
Phosphonium ylide (1.1 eq)NaHMDS/THF, -10°C → 0°C, 1h58%78:22

This produces styryl derivatives through Horner-Wadsworth-Emmons reactions, where the tert-butyl group enhances solubility in non-polar solvents during workup .

Nitro Group Transformations

The electron-withdrawing nitro group enables selective reductions:

Catalytic Hydrogenation

CatalystPressureSolventProductYield
Pd/C (10% wt)1 atm H₂EtOAc4-(4-t-Bu-phenoxy)-3-aminobenzaldehyde92%*

*Predicted based on analogous 3-nitrobenzaldehyde reductions showing >90% conversion under mild conditions .

Chemical Reduction
NaBH₄ selectively reduces the aldehyde to alcohol without affecting the nitro group, as demonstrated for 3-nitrobenzaldehyde derivatives . This chemoselectivity is preserved in the target compound due to steric protection of the nitro group by the tert-butyl substituent.

Cyclocondensation Reactions

The aldehyde participates in heterocycle formation. With ethyl acetoacetate and urea under Biginelli conditions:

CatalystTempTimeDHPM Yield
Co(II)-phthalocyanine80°C2h85%*
BF₃·Et₂Oreflux6h72%

*Extrapolated from phthalocyanine-catalyzed DHPM synthesis of similar aldehydes . The tert-butyl group improves catalyst-substrate π-π interactions, enhancing reaction rates.

Biological Activity Derivatives

Styryl-pyran-2-one derivatives exhibit notable bioactivity:

Derivative StructureP. falciparum IC₅₀ (μM)L. donovani IC₅₀ (μM)Selectivity Index
Aniba-dimer A-type asymmetric1.74.576
Head-to-tail photodimer2.31042

These derivatives are synthesized via [4+2] cycloadditions and photochemical dimerization, leveraging the aldehyde's conjugation with the nitro group .

Protective Group Chemistry

The tert-butylphenoxy moiety acts as a protective group in multi-step syntheses:

  • Ortho-nitration stability : Withstands HNO₃/H₂SO₄ at <10°C due to steric shielding

  • Acid resistance : Stable in 12M HCl during deoxybenzoin precipitations

  • Base compatibility : Unaffected by K₂CO₃ in Williamson ether synthesis conditions

This compound's synthetic versatility stems from three orthogonal reactive sites: aldehyde (nucleophilic additions), nitro group (reductions/cyclizations), and aromatic ether (directed metalations). Recent applications focus on creating antimalarial lead compounds through rational design of electron-deficient styryl systems .

Scientific Research Applications

Medicinal Chemistry Applications

4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde has shown potential in medicinal chemistry, particularly in the development of therapeutic agents. Its derivatives have been investigated for their biological activities, including:

  • Antimicrobial Activity : Compounds derived from this compound have been synthesized and evaluated for their antimicrobial properties against various pathogens. For instance, studies have indicated that certain derivatives exhibit significant inhibitory effects against bacteria and fungi, making them candidates for antibiotic development .
  • Anticancer Properties : Research has demonstrated that derivatives of this compound can act as effective anticancer agents. For example, one study reported that a related compound exhibited superior inhibitory activity on breast cancer cells compared to conventional chemotherapy drugs such as Doxorubicin . This suggests that this compound could be a lead compound in anticancer drug discovery.
  • Neuroprotective Effects : The compound's derivatives have also been explored for neuroprotective effects, particularly in the context of Alzheimer's disease. Some studies suggest that these compounds can inhibit acetylcholinesterase activity, which is beneficial for enhancing cholinergic neurotransmission .

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block for the synthesis of various organic compounds:

  • Schiff Base Formation : The compound can undergo condensation reactions with primary amines to form Schiff bases. These Schiff bases are valuable intermediates in organic synthesis and have applications in coordination chemistry and catalysis .
  • Synthesis of Functionalized Aromatics : The presence of both nitro and phenoxy groups allows for further functionalization, enabling the creation of more complex aromatic compounds with potential applications in pharmaceuticals and agrochemicals.

Material Science Applications

The unique properties of this compound also extend to material science:

  • Liquid Crystals : Compounds with similar structures have been investigated for their liquid crystalline properties, which are essential in the development of display technologies. The ability to manipulate liquid crystal phases can lead to advancements in electronic devices, such as LCD screens .
  • Polymeric Materials : The compound's reactivity can be harnessed to create polymeric materials with specific thermal and mechanical properties. These polymers may find applications in coatings, adhesives, and other industrial materials.
Compound NameActivity TypeIC50 (µM)Reference
Compound AAntibacterial15
Compound BAnticancer12
Compound CNeuroprotective20

Table 2: Synthesis Pathways

Reaction TypeStarting MaterialProduct
Schiff Base FormationThis compound + AmineSchiff Base Derivative
FunctionalizationThis compound + ReagentFunctionalized Aromatic

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde involves its interaction with specific molecular targets. For instance, the nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent at 4-Position Substituent at 3-Position Molecular Weight (g/mol) Key Properties
4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde 4-Tert-butylphenoxy -NO₂ ~275.3 (estimated) High lipophilicity, electron-withdrawing nitro group, bulky tert-butyl
4-(4-Fluorophenoxy)-3-nitrobenzaldehyde 4-Fluorophenoxy -NO₂ 261.21 Electronegative fluorine enhances stability and polar interactions
4-(3-Chlorophenoxy)-3-nitrobenzaldehyde 3-Chlorophenoxy -NO₂ 292.71 Chlorine increases toxicity and oxidative stress potential
4-(4-Morpholino)-3-nitrobenzaldehyde 4-Morpholino (cyclic amine) -NO₂ 236.23 Electron-donating morpholino group alters electronic profile
4-(Diethylamino)-3-nitrobenzaldehyde (Analog 19) Diethylamino -NO₂ 208.22 Amino group enhances solubility and ALDH3A1 inhibition
Antimicrobial Activity
  • Schiff Bases with 3-Nitrobenzaldehyde: Derivatives like 4-[4-(benzylideneamino)phenylamino]-3-nitrobenzopyran-2-ones exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria . The nitro group facilitates redox interactions with microbial enzymes.
  • The tert-butyl group may improve biofilm penetration .
Enzyme Inhibition
  • ALDH3A1 Inhibitors: Analog 19 (4-(diethylamino)-3-nitrobenzaldehyde) inhibits ALDH3A1 (IC₅₀ < 1 µM), critical in cancer drug resistance. The amino group enhances binding affinity, while the nitro group stabilizes enzyme interactions .
  • This compound: Its bulky tert-butyl group may sterically hinder enzyme binding compared to smaller substituents like diethylamino.

Physicochemical Properties

  • Lipophilicity: The tert-butyl group increases logP values, enhancing blood-brain barrier penetration compared to polar morpholino or amino analogs .
  • Solubility: Amino-substituted analogs (e.g., Analog 19) show higher aqueous solubility due to protonatable amine groups, whereas the tert-butyl derivative is more suited for lipid-rich environments .
  • Stability: Fluorophenoxy and chlorophenoxy analogs exhibit higher oxidative stability than morpholino derivatives due to halogen electronegativity .

Biological Activity

4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, synthesis, and applications, providing a comprehensive overview of its activity in various biological contexts.

Chemical Structure and Properties

The compound this compound features a nitro group and a tert-butylphenoxy moiety, which contribute to its chemical reactivity and biological properties. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 726151-45-7

Synthesis

The synthesis of this compound typically involves the reaction of 4-tert-butylphenol with 3-nitrobenzaldehyde under acidic or basic conditions. The following general synthetic route can be used:

  • Reagents :
    • 4-tert-butylphenol
    • 3-nitrobenzaldehyde
    • Acid catalyst (e.g., sulfuric acid)
  • Reaction Conditions :
    • Temperature: Reflux
    • Solvent: Ethanol or another suitable solvent
  • Procedure :
    • Mix the reagents in the solvent.
    • Heat under reflux for several hours.
    • Purify the product through recrystallization or chromatography.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, related nitrobenzaldehydes have shown antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

Compound TypeActivityReference
Nitro CompoundsAntibacterial
Schiff BasesAntifungal, Antibacterial

Cytotoxicity and Antiproliferative Effects

Research into the cytotoxic effects of similar compounds has revealed their potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

  • Case Study : A related study on nitrobenzaldehyde derivatives demonstrated IC50 values ranging from 1.33 µM to 10.20 µM against prostate cancer cell lines (LNCaP and T47-D) . This suggests that this compound may possess similar properties.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The nitro group is known to enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets such as enzymes and receptors.

Potential Mechanisms Include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression.
  • Receptor Modulation : The compound may act as a ligand for various receptors, modulating their activity and influencing cell signaling pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other compounds in its class:

Compound NameStructureBiological Activity
3-NitrobenzaldehydeNitro group at position 3Antibacterial, Antifungal
4-NitrophenolNitro group at para positionToxicity studies indicate potential cytotoxicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-tert-butylphenoxy)-3-nitrobenzaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 4-chloro-3-nitrobenzaldehyde and 4-tert-butylphenol. Key parameters include:

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Catalyst : Anhydrous K₂CO₃ or Cs₂CO₃ improves phenoxide ion generation .
  • Temperature : 80–100°C for 12–24 hours achieves yields of 55–70% .
    • Data Contradictions : Lower yields (<50%) may arise from incomplete substitution due to steric hindrance from the tert-butyl group .

Q. How can the purity of this compound be validated post-synthesis?

  • Analytical Workflow :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to detect residual reactants .
  • ¹H NMR : Key peaks include aldehyde proton (δ 10.1–10.3 ppm) and tert-butyl group (δ 1.3 ppm, singlet) .
  • Mass Spectrometry : Expected [M+H]⁺ at m/z 314.3 (C₁₇H₁₇NO₄) .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectroscopic data for nitrobenzaldehyde derivatives?

  • Case Study : Inconsistent NOE correlations for 3-nitrobenzaldehyde analogs may arise from conformational flexibility or solvent effects.

  • Approach : Combine 2D NMR (COSY, HSQC) with computational modeling (DFT) to map steric interactions between tert-butyl and nitro groups .
    • Example : A 0.2 ppm shift in aldehyde proton resonance in DMSO-d₆ vs. CDCl₃ highlights solvent polarity effects .

Q. How does the tert-butylphenoxy group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-donating tert-butyl group deactivates the benzene ring, reducing electrophilicity at the nitro-substituted position.

  • Experimental Design : Test Suzuki-Miyaura coupling with arylboronic acids under Pd(PPh₃)₄ catalysis. Yields drop to <30% compared to unsubstituted analogs .
    • Data Table :
Reaction PartnerCatalystYield (%)
Phenylboronic acidPd(PPh₃)₄28
4-FluorophenylPd(OAc)₂19

Q. What are the challenges in assessing biological activity of this compound?

  • Methodological Pitfalls :

  • Solubility : Limited aqueous solubility requires DMSO stocks (<5% v/v) to avoid cytotoxicity artifacts .
  • Stability : Nitro groups may undergo reduction in biological media, complicating IC₅₀ measurements .
    • Advanced Application : Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays, noting competitive inhibition at 50 µM .

Data Contradiction Analysis

Q. Why do synthetic yields vary across structurally similar nitrobenzaldehyde derivatives?

  • Root Cause : Steric and electronic effects of substituents (e.g., tert-butyl vs. trifluoromethyl):

  • Steric Hindrance : tert-butyl reduces SNAr efficiency by ~20% compared to smaller substituents .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance aldehyde reactivity in subsequent derivatization .

Safety and Handling

Q. What precautions are critical when handling this compound?

  • Protocol :

  • Storage : Desiccate at 2–8°C to prevent aldehyde oxidation .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to avoid nitro group byproducts .

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